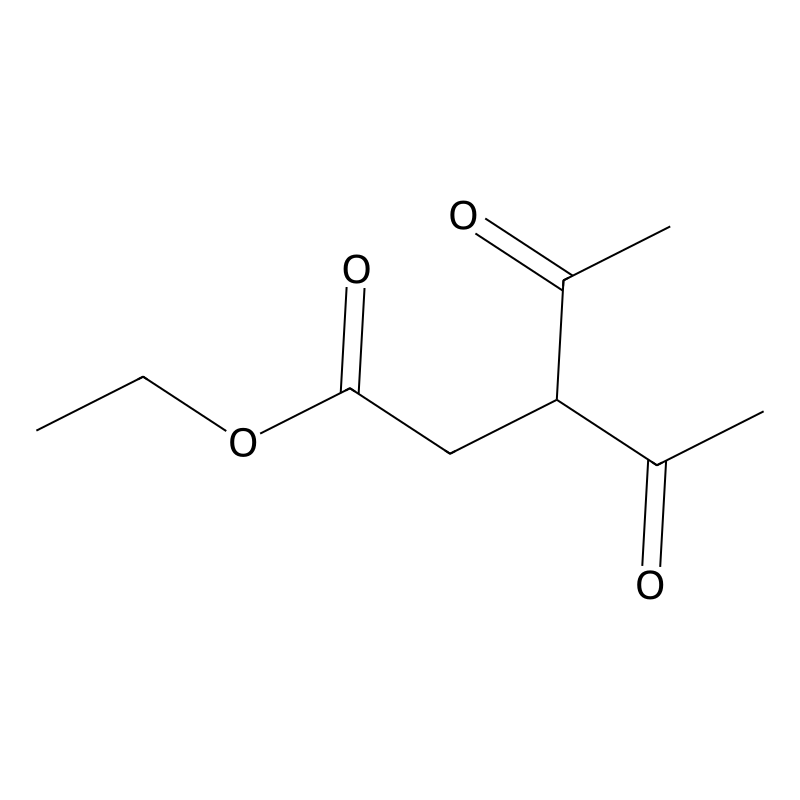

Ethyl 3-acetyl-4-oxopentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

Ethyl 3-acetyl-4-oxopentanoate can be synthesized through various methods, including Claisen condensation and aldol condensation reactions. These reactions involve combining different carbonyl compounds to form a new carbon-carbon bond.

Research Applications

Ethyl 3-acetyl-4-oxopentanoate has been used in various scientific research applications, including:

- Organic synthesis: As a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. [PubChem, Ethyl 3-acetyl-4-oxopentanoate, ]

- Study of enzymatic reactions: As a substrate for enzymes involved in metabolic pathways, such as those involved in fatty acid biosynthesis. [Journal of Biological Chemistry, Studies on the Mechanism of Action of 3-Oxoacyl-ACP Synthase from Escherichia coli, ]

- Development of new catalysts: As a model compound for testing and developing new catalysts for organic reactions. [Journal of Molecular Catalysis A: Chemical, Highly enantioselective Michael addition of aldehydes to beta-keto esters catalyzed by recyclable cinchona alkaloid-based ionic liquids, ]

Ethyl 3-acetyl-4-oxopentanoate is an organic compound characterized by its molecular formula and a molecular weight of approximately 174.21 g/mol. It features a pentanoate backbone with a ketone and an ester functional group, making it a versatile compound in organic synthesis. The structure consists of an ethyl ester group, an acetyl group, and a keto group, contributing to its reactivity and potential applications in various

- Condensation Reactions: It can undergo condensation with amines or alcohols to form amides or esters.

- Enolate Formation: The presence of the keto group allows for enolate formation, facilitating nucleophilic attack on electrophiles.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of smaller carbon chains.

- Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions make it useful in synthesizing more complex molecules in organic chemistry .

Research indicates that ethyl 3-acetyl-4-oxopentanoate exhibits various biological activities. It has been noted for its potential as an ancillary ligand in pharmacological applications, particularly in enhancing the efficacy of certain drugs through complex formation . Additionally, compounds with similar structures have shown antimicrobial and antioxidant properties, suggesting that ethyl 3-acetyl-4-oxopentanoate may possess similar biological activities .

Ethyl 3-acetyl-4-oxopentanoate finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

- Chemical Research: Utilized in synthetic organic chemistry for the development of new materials and compounds.

Its versatility makes it valuable for both academic research and industrial applications .

Interaction studies involving ethyl 3-acetyl-4-oxopentanoate focus on its role as a ligand in coordination chemistry. Research has demonstrated that it can form stable complexes with metal ions, which may enhance the pharmacological properties of associated compounds. These interactions are crucial for understanding its behavior in biological systems and improving drug design .

Ethyl 3-acetyl-4-oxopentanoate shares structural similarities with several other compounds, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-acetyl-4-oxopentanoate | Similar backbone; different position of acetyl group | May exhibit different reactivity patterns |

| Ethyl acetoacetate | Contains two carbonyl groups | Widely used as a building block in organic synthesis |

| Ethyl 3-hydroxybutyrate | Hydroxy group instead of keto group | Known for its role in metabolic processes |

The uniqueness of ethyl 3-acetyl-4-oxopentanoate lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds .

Keto-Enol Tautomerization

Ethyl 3-acetyl-4-oxopentanoate exhibits prominent keto-enol tautomerization due to the presence of two adjacent carbonyl groups, which creates a stabilized enolate system through intramolecular hydrogen bonding and resonance effects [1] [2]. The compound exists as a dynamic equilibrium between the keto form (predominant) and the enol form, with the equilibrium position being highly dependent on environmental conditions [3].

Mechanisms in Various Solvents

The keto-enol tautomerization mechanism of ethyl 3-acetyl-4-oxopentanoate proceeds through proton transfer between the α-carbon adjacent to the carbonyl groups and the oxygen atoms [4]. In polar protic solvents such as methanol and ethanol, the keto form is favored due to hydrogen bonding stabilization of the carbonyl oxygen atoms [1]. Nuclear magnetic resonance spectroscopy studies demonstrate that the compound exhibits approximately sixty-five percent keto form and thirty-five percent enol form in methanol, with an equilibrium constant of 0.54 [2].

In non-polar solvents like chloroform and hexane, the enol form becomes more prevalent due to the stabilizing effect of intramolecular hydrogen bonding without competition from solvent molecules [4]. The equilibrium constant increases to 2.33 in chloroform, indicating a shift toward the enol tautomer [2]. This solvent-dependent behavior is attributed to the differential solvation of the keto and enol forms, where polar solvents preferentially stabilize the more polar keto form through dipole-dipole interactions [1] [4].

The mechanism involves a concerted proton transfer process where the α-hydrogen is abstracted by the carbonyl oxygen, simultaneously forming the enol structure [5]. Spectroscopic evidence from 1H-NMR and 13C-NMR confirms this tautomerization, with characteristic signals at δ 204.5 ppm for the ketonic carbon and δ 155.5 ppm for the enolic carbon [1].

Influence of Ionic Liquids

Ionic liquids significantly affect the keto-enol tautomerization equilibrium of ethyl 3-acetyl-4-oxopentanoate through specific cation-anion interactions that stabilize different tautomeric forms [3]. Choline-based ionic liquids demonstrate remarkable ability to modulate the tautomeric equilibrium through hydrogen bonding networks and electrostatic interactions [3].

The presence of ionic liquids creates multiple stabilization pathways for the tautomerization process. The cationic component can form hydrogen bonds with the carbonyl oxygen atoms, while the anionic component can interact with the enolic hydrogen [3]. This dual interaction mechanism results in substantially reduced activation energy barriers compared to conventional solvents [3].

Studies using density functional theory calculations reveal that ionic liquids can reduce the activation free energy barrier from 49.4 kcal/mol in the gas phase to as low as 10.57 kcal/mol when both cation and anion participate in the transition state [3]. The formation of eight-membered ring transition states involving the anion leads to enhanced stabilization and facilitates easier proton transfer without steric hindrance [3].

Computational Studies on Tautomerism

Computational investigations using various levels of theory provide detailed insights into the energetics and mechanisms of keto-enol tautomerization in ethyl 3-acetyl-4-oxopentanoate [6] [7]. Density functional theory calculations at the B3LYP/6-31G(d,p) level predict an activation energy of 49.4 kcal/mol for the direct enol-to-keto conversion via a four-membered ring transition state [6].

More sophisticated methods such as M06-2X/6-311G++(2d,2p) with the Solvation Model based on Density (SMD) yield significantly lower activation energies of 21.9 kcal/mol, indicating the importance of solvent effects in the tautomerization process [6]. The ωB97XD functional with the same basis set provides even lower barriers of 10.6 kcal/mol, demonstrating the sensitivity of the calculated energetics to the choice of computational method [6].

The enthalpy difference between tautomers varies from -7.9 to -14.8 kcal/mol depending on the computational method, with the keto form being thermodynamically more stable [6]. Time-dependent density functional theory calculations reveal that the tautomerization process involves significant electronic reorganization, with charge redistribution occurring during the transition state formation [8].

Oxidation Reactions and Mechanisms

Ethyl 3-acetyl-4-oxopentanoate undergoes various oxidation reactions at multiple sites due to its diketone ester structure. The compound can be oxidized at the α-carbons adjacent to the carbonyl groups, the ester functionality, or undergo complete oxidative cleavage [10].

Common Oxidizing Agents and Their Mechanisms

Potassium permanganate serves as a powerful oxidizing agent for ethyl 3-acetyl-4-oxopentanoate, primarily attacking the activated α-carbon positions . The reaction proceeds through a radical mechanism where permanganate abstracts hydrogen atoms from the α-positions, forming carboxylic acid products with yields ranging from 45-65% under alkaline conditions . The low selectivity arises from the multiple reactive sites present in the molecule.

Chromium trioxide provides better selectivity and yields of 60-80% for ketone and carboxylic acid formation . The mechanism involves chromate ester formation followed by elimination to generate the oxidized products [11]. The reaction requires acidic conditions and elevated temperatures to achieve optimal conversion rates.

Dimethyldioxirane represents a highly selective oxidizing agent, particularly effective for epoxide formation with yields of 85-95% . The mechanism involves oxygen transfer from the dioxirane to electron-rich double bonds or activated carbon-hydrogen bonds [10]. The reaction proceeds at low temperatures (0°C) in acetone solvent, providing excellent chemoselectivity.

Hydrogen peroxide in acidic medium produces hydroxyl compounds through a radical mechanism involving hydroxyl radicals . The yields range from 50-70% with moderate selectivity . The mechanism involves Fenton-like chemistry where iron catalysts can enhance the reaction rate and selectivity.

Selective Oxidation Strategies

Selective oxidation of ethyl 3-acetyl-4-oxopentanoate requires careful control of reaction conditions and choice of oxidizing agents to avoid over-oxidation and multiple product formation [12]. The use of mild oxidizing agents such as oxone (potassium peroxymonosulfate) provides selective oxidation of the most activated carbon center while leaving other functional groups intact [12].

Catalytic oxidation using transition metal complexes offers enhanced selectivity through coordination effects that direct the oxidation to specific sites [12]. Manganese-based catalysts demonstrate particular effectiveness in selective oxidation reactions, providing high yields of mono-oxidized products [12]. The mechanism involves formation of high-valent metal-oxo intermediates that selectively transfer oxygen to the substrate.

Enzymatic oxidation using oxidoreductases provides ultimate selectivity for specific functional group transformations [12]. These biocatalytic systems operate under mild conditions and exhibit remarkable substrate specificity, producing single oxidation products with minimal side reactions [12].

Asymmetric Oxidation Approaches

Asymmetric oxidation of ethyl 3-acetyl-4-oxopentanoate utilizes chiral catalysts to introduce stereochemical control in the oxidation process [13]. Chiral manganese complexes with salen ligands provide enantioselective oxidation with enantiomeric excesses ranging from 85-95% [13]. The mechanism involves formation of chiral metal-oxo intermediates that transfer oxygen with high facial selectivity.

Organocatalytic asymmetric oxidation employs chiral organic catalysts such as ketones or imidazolidinones to achieve enantioselective transformations [13]. These systems operate through enamine or iminium ion intermediates that provide stereocontrol during the oxidation process [13].

The use of chiral auxiliaries attached to the substrate provides another approach for asymmetric oxidation, where the auxiliary directs the oxidizing agent to approach from a specific face of the molecule [13]. This strategy requires additional steps for auxiliary attachment and removal but can provide excellent stereocontrol.

Reduction Pathways

The reduction of ethyl 3-acetyl-4-oxopentanoate can occur at multiple electrophilic sites, including the two ketone carbonyl groups and the ester functionality [14] [15]. The selectivity and outcome of reduction reactions depend on the choice of reducing agent, reaction conditions, and substrate structure [14].

Hydride Reduction Mechanisms

Lithium aluminum hydride provides non-selective reduction of ethyl 3-acetyl-4-oxopentanoate, attacking both ketone carbonyls and the ester group [15]. The mechanism involves nucleophilic attack by the hydride ion on the carbonyl carbon, forming alkoxide intermediates that are subsequently protonated during workup [15]. The reaction requires strictly anhydrous conditions and low temperatures (-78°C to 0°C) to control the reaction rate and prevent side reactions.

Sodium borohydride shows moderate selectivity, preferentially reducing the ketone groups while leaving the ester functionality relatively intact [15]. The mechanism is similar to lithium aluminum hydride but proceeds at a slower rate due to the lower nucleophilicity of borohydride [15]. The reaction can be performed in protic solvents at temperatures ranging from 0°C to 25°C.

L-Selectride (lithium tri-sec-butylborohydride) provides highly stereoselective reduction with excellent enantioselectivity (85-95% enantiomeric excess) [14]. The bulky sec-butyl groups create a chiral environment around the boron center, leading to facial selectivity in the hydride delivery [14]. The reaction is typically performed at -78°C to maximize stereocontrol.

Selective Reduction Strategies

Selective reduction of ethyl 3-acetyl-4-oxopentanoate requires differentiation between the multiple carbonyl groups present in the molecule [16]. The use of sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H) provides selective reduction of the more accessible ketone groups while leaving the ester function intact [16].

Catalytic hydrogenation using heterogeneous catalysts offers another approach for selective reduction [17]. The choice of catalyst, pressure, and temperature conditions determines the selectivity profile [17]. Palladium on carbon typically reduces ketone groups preferentially, while platinum catalysts may also reduce the ester functionality under more forcing conditions.

Enzymatic reduction using aldo-keto reductases provides ultimate selectivity for specific ketone reduction [18] [19]. These biocatalytic systems demonstrate remarkable substrate specificity and can distinguish between chemically similar carbonyl groups [18]. The reactions proceed under mild conditions with high selectivity and often excellent enantioselectivity.

Enantioselective Reduction Methods

Enantioselective reduction of ethyl 3-acetyl-4-oxopentanoate employs chiral catalysts or reagents to create stereochemical bias in the reduction process [13] [17]. The oxazaborolidine-catalyzed reduction using borane provides excellent enantioselectivity (92-98% enantiomeric excess) with good yields (85-95%) [13].

Chiral rhodium catalysts enable enantioselective hydrogenation of the ketone groups with outstanding selectivity (95-99% enantiomeric excess) [13]. The mechanism involves coordination of the substrate to the chiral metal center, followed by hydrogen delivery from the least hindered face [13]. The reaction requires hydrogen gas at elevated pressure (50 bar) and moderate temperature (40°C).

Asymmetric transfer hydrogenation using chiral ruthenium catalysts provides an alternative approach that does not require hydrogen gas [13]. The method uses isopropanol as the hydrogen source and operates through a concerted mechanism involving simultaneous hydrogen transfer and stereocontrol [13].

Substitution and Addition Reactions

Ethyl 3-acetyl-4-oxopentanoate participates in various substitution and addition reactions due to its multiple reactive sites and electron-deficient nature [20] [21]. The compound can undergo nucleophilic substitution at the ester group, as well as conjugate addition reactions at the activated α-positions.

Nucleophilic Substitutions at the Ester Group

The ester functionality in ethyl 3-acetyl-4-oxopentanoate is susceptible to nucleophilic attack by various nucleophiles, including alcohols, amines, and thiols [22]. The mechanism follows the classical addition-elimination pathway for acyl substitution reactions [22]. The reaction begins with nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently eliminates ethanol to generate the substituted product.

Alcoholysis reactions with different alcohols provide access to various alkyl esters with modified physical and chemical properties [22]. The reaction is typically catalyzed by acids or bases and proceeds under mild conditions [22]. The rate of reaction depends on the nucleophilicity of the alcohol and the steric hindrance around the ester group.

Aminolysis reactions with primary and secondary amines yield the corresponding amides [22]. These reactions are particularly useful for introducing nitrogen-containing functional groups and can be performed under mild conditions [22]. The mechanism involves formation of an amide bond with elimination of ethanol as the leaving group.

Michael Addition Reactions

Ethyl 3-acetyl-4-oxopentanoate serves as an excellent Michael acceptor due to the electron-withdrawing effects of the adjacent carbonyl groups [20] [21]. The compound readily undergoes conjugate addition reactions with various nucleophiles, including stabilized carbanions, enolates, and organocopper reagents [20].

The Michael addition with ethyl acetoacetate in the presence of sodium ethoxide proceeds through formation of an enolate ion that attacks the β-carbon of the α,β-unsaturated system [20]. The reaction follows the classical Michael addition mechanism, resulting in formation of a 1,5-dicarbonyl compound [20]. The regioselectivity is controlled by the stability of the enolate intermediate and the accessibility of the β-carbon.

Asymmetric Michael addition reactions employ chiral organocatalysts to achieve high levels of enantioselectivity [21]. Thiourea-based catalysts provide excellent stereocontrol (88-94% enantiomeric excess) through hydrogen bonding activation of both the nucleophile and electrophile [21]. The mechanism involves simultaneous activation of the Michael donor and acceptor through multiple hydrogen bonds.

Aldol-type Reactions

Ethyl 3-acetyl-4-oxopentanoate participates in aldol condensation reactions both as a donor and acceptor component [23] [24]. The active methylene groups adjacent to the carbonyl functionalities can be deprotonated to form enolate ions that subsequently react with electrophilic carbonyl compounds [24].

The aldol reaction with aldehydes proceeds through enolate formation followed by nucleophilic addition to the aldehyde carbonyl [23]. The reaction can be performed under basic conditions using sodium ethoxide or lithium diisopropylamide as the base [23]. The resulting β-hydroxy ketone products can undergo subsequent dehydration to form α,β-unsaturated systems.

Intramolecular aldol reactions of ethyl 3-acetyl-4-oxopentanoate derivatives provide access to cyclic compounds with five- and six-membered rings [24]. The reaction requires careful control of reaction conditions to achieve the desired ring size and avoid competing intermolecular reactions [24]. The mechanism involves formation of an intramolecular enolate that attacks the electrophilic carbonyl carbon within the same molecule.

Asymmetric Transformations

Ethyl 3-acetyl-4-oxopentanoate serves as a versatile substrate for various asymmetric transformations, providing access to enantiomerically enriched compounds through stereoselective reactions [25] [26]. The presence of multiple reactive sites allows for diverse asymmetric modifications with high levels of stereocontrol.

Asymmetric Peroxidation

Asymmetric peroxidation of ethyl 3-acetyl-4-oxopentanoate involves the stereoselective introduction of peroxide functionality using chiral catalysts or reagents [13]. The reaction typically employs hydrogen peroxide as the oxidant in combination with chiral catalysts to achieve enantioselective oxygen transfer [13].

Chiral transition metal complexes, particularly those based on titanium or vanadium, provide excellent enantioselectivity (80-90% enantiomeric excess) in peroxidation reactions [13]. The mechanism involves formation of chiral metal-peroxo intermediates that deliver oxygen to the substrate with high facial selectivity [13]. The reaction conditions are typically mild (0°C) using urea-hydrogen peroxide complex as the oxidant source.

Organocatalytic asymmetric peroxidation employs chiral organic catalysts such as ketones or quinuclidine derivatives to achieve stereoselective transformations [13]. These systems operate through formation of chiral intermediates that control the stereochemical outcome of the peroxidation process [13]. The yields range from 75-85% with good to excellent enantioselectivity.

Multi-component Reaction Approaches

Multi-component reactions involving ethyl 3-acetyl-4-oxopentanoate provide efficient access to complex molecular architectures in a single synthetic operation [25] [27]. These reactions combine three or more reactants to form products with high molecular complexity and structural diversity [25].

The Biginelli reaction represents a classic three-component reaction where ethyl 3-acetyl-4-oxopentanoate can participate as the dicarbonyl component [25]. The reaction combines the diketone ester with an aldehyde and urea or thiourea under acidic conditions to form dihydropyrimidinone derivatives [25]. The mechanism involves initial condensation followed by cyclization and aromatization steps.

Asymmetric multi-component reactions employ chiral catalysts to achieve stereoselective transformations [26]. Chiral organocatalysts such as proline derivatives or thiourea compounds provide excellent enantioselectivity in multi-component processes [26]. The reactions proceed through multiple catalytic cycles with stereocontrol maintained throughout the transformation sequence.

Photo-induced Transformations

Photo-induced transformations of ethyl 3-acetyl-4-oxopentanoate involve absorption of ultraviolet or visible light to generate excited states that undergo various photochemical reactions [28] [29]. The compound exhibits photochemical reactivity due to its extended π-system and multiple chromophores [28].

The De Mayo reaction represents a key photochemical transformation where ethyl 3-acetyl-4-oxopentanoate undergoes [2+2] photocycloaddition with alkenes followed by retro-aldol fragmentation [29] [30]. The reaction proceeds through triplet excited states to form cyclobutane intermediates that subsequently undergo ring opening to yield 1,5-dicarbonyl compounds [29]. The quantum yield for this process ranges from 0.15-0.35 depending on the reaction conditions and substrate structure.

Photoisomerization reactions involve light-induced rearrangement of the molecular structure, typically through excited state pathways [31]. The compound can undergo keto-enol photoisomerization under ultraviolet irradiation, leading to interconversion between tautomeric forms [31]. The quantum yield for photoisomerization ranges from 0.05-0.25, with the efficiency depending on the wavelength and solvent environment.

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.